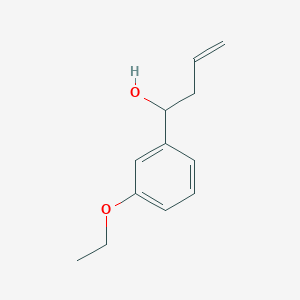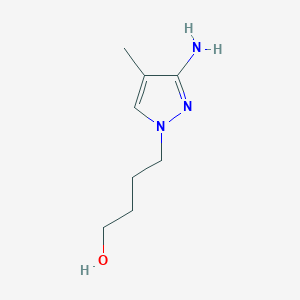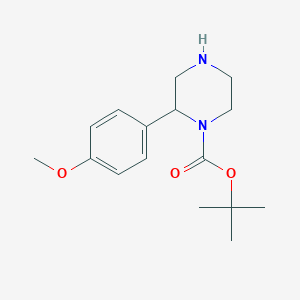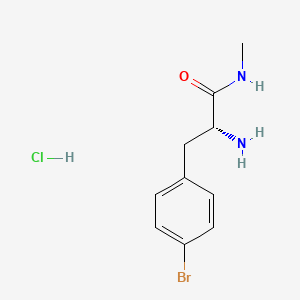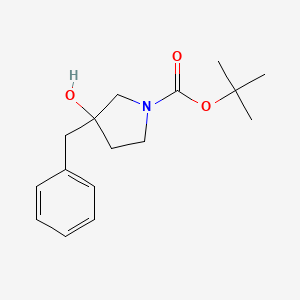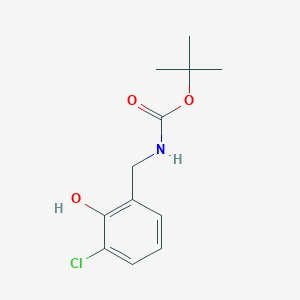![molecular formula C15H19NO2 B15314416 N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B15314416.png)
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.3169 g/mol . This compound features a prop-2-enamide group attached to a 4-phenyloxan-4-ylmethyl moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the Mannich reaction, where a Schiff base is formed in situ followed by the addition of secondary amines . The reaction typically operates at elevated temperatures around 80°C to facilitate the formation of the Schiff base and subsequent addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include vacuum distillation for the isolation of the monomer from the aqueous reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(dialkylamino)methyl]acrylamides
- N-[(dialkylamino)methyl]methacrylamides
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 4-phenyloxan-4-ylmethyl moiety differentiates it from other similar compounds, providing unique reactivity and interaction profiles .
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-2-14(17)16-12-15(8-10-18-11-9-15)13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,16,17) |
InChI Key |
ZGXHGIIGQQSLRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



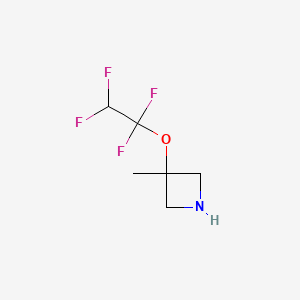

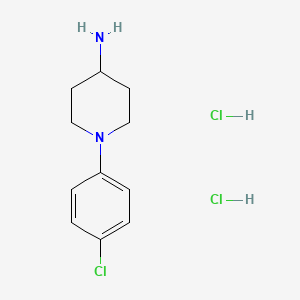

![2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)


